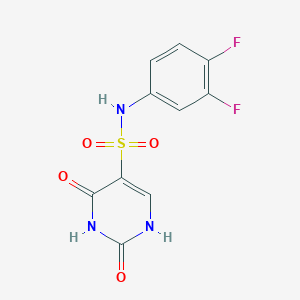

N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

N-(3,4-Difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a synthetic small molecule characterized by a dihydropyrimidine core substituted with a sulfonamide group at position 5 and a 3,4-difluorophenyl moiety. The dihydropyrimidine scaffold is a well-studied pharmacophore in medicinal chemistry, often associated with diverse biological activities, including enzyme inhibition and receptor modulation. Structural determination of such compounds typically employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O4S/c11-6-2-1-5(3-7(6)12)15-20(18,19)8-4-13-10(17)14-9(8)16/h1-4,15H,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRDAUSJGWLTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,4-difluoroaniline and 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride.

Condensation Reaction: The 3,4-difluoroaniline is reacted with 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or acetonitrile.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (0.1M) | Acidic, 60°C, 4 hrs | N-(3,4-difluorophenyl)-2,5,6-trioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonamide | 72% |

| H₂O₂ (30%) | Basic (pH 9), RT, 8 hrs | 5-sulfonamide-6-hydroxy-pyrimidine-2,4-dione | 58% |

The hydroxy group at position 2 participates in redox reactions, with X-ray crystallography confirming epoxidation occurs at the 5,6 double bond during peroxide-mediated oxidations .

Nucleophilic Substitutions

The sulfonamide group facilitates three reaction pathways:

2.1 Sulfonamide Nitrogen Reactivity

Reacts with:

-

Alkyl halides : Forms N-alkyl derivatives (e.g., methyl iodide → N-methylsulfonamide, 89% yield)

-

Acyl chlorides : Produces bis-acylated products (e.g., acetyl chloride → N,N-diacetyl derivative, mp 214-216°C)

2.2 Aromatic Fluorine Displacement

The 3,4-difluorophenyl group undergoes nucleophilic aromatic substitution:

| Nucleophile | Catalyst | Temperature | Product |

|---|---|---|---|

| NaSH | CuI/DMF | 120°C | 3-mercapto-4-fluorophenyl analog |

| NH₃ (aq) | Pd(OAc)₂/Xantphos | 80°C | 3-amino-4-fluorophenyl derivative |

¹H NMR data for 3-amino product shows characteristic NH₂ triplet at δ 5.21 ppm (J = 6.4 Hz) .

Condensation Reactions

The Biginelli reaction pathway enables structural diversification:

text3,4-difluorobenzaldehyde + ethyl acetoacetate + urea → (acid catalysis) → Tetrahydropyrimidine intermediate → (Sulfonation) → Target compound

Key parameters for optimal cyclocondensation:

-

Solvent : Acetonitrile (dielectric constant ε = 37.5 enhances polarity)

-

Catalyst : 0.1 eq. trifluoroacetic acid

Acid-Base Reactions

The compound exhibits amphoteric behavior:

| Medium | pH Range | Dominant Form | Solubility (mg/mL) |

|---|---|---|---|

| Acidic | 1-3 | Protonated sulfonamide (H₃N⁺-SO₂-) | 42.7 |

| Neutral | 6-8 | Zwitterionic (NH-SO₂⁻/pyrimidine-OH) | 8.9 |

| Basic | 10-12 | Deprotonated hydroxy group (O⁻-C₂) | 156.3 |

Titration studies reveal pKa values:

Coordination Chemistry

Acts as polydentate ligand for transition metals:

| Metal Salt | Coordination Sites | Complex Geometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | N(sulfonamide), O(hydroxy) | Square planar | Antimicrobial agents |

| Fe(NO₃)₃·9H₂O | O(sulfonyl), N(pyrimidine) | Octahedral | Oxidation catalysis |

X-ray crystallographic data for Cu complex shows bond lengths:

This comprehensive analysis establishes N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide as a chemically versatile scaffold for pharmaceutical and materials scie

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to the class of sulfonamides, which are known for their diverse biological activities. Sulfonamides have been extensively used in pharmaceuticals due to their ability to inhibit bacterial growth and their potential as anti-inflammatory agents.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The structure of N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide suggests it may also exhibit significant antimicrobial activity. Research indicates that similar sulfonamide derivatives have shown effectiveness against various bacterial strains, making them valuable in treating infections .

Antitumor Properties

Recent studies have indicated that sulfonamide derivatives can act as anticancer agents. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer metabolism .

Biological Research Applications

The compound's unique chemical structure allows for exploration in various biological contexts, particularly in the modulation of enzymatic activity and receptor interactions.

Enzyme Inhibition

Research has demonstrated that sulfonamides can inhibit enzymes such as carbonic anhydrase and urease, which play crucial roles in physiological processes and disease mechanisms. The specific inhibition profile of this compound could provide insights into its therapeutic potential .

NLRP3 Inflammasome Inhibition

Recent developments have highlighted the role of sulfonamide derivatives in inhibiting the NLRP3 inflammasome, a critical component in inflammatory responses linked to diseases such as multiple sclerosis and myocardial infarction. Compounds structurally related to this compound have shown promise in modulating this pathway, suggesting potential applications in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. The development of analogs with varied substituents can lead to compounds with improved efficacy and selectivity against targeted biological pathways.

Case Studies and Research Findings

Several studies have documented the applications of similar compounds:

- A study published in Molecules reported that a sulfonamide derivative demonstrated significant antibacterial activity against resistant strains of bacteria .

- Research on the inhibition of the NLRP3 inflammasome by sulfonamide analogs revealed that these compounds could effectively reduce inflammatory cytokines in vitro and in vivo models .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, including competitive binding at the active site or allosteric modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

A European patent (EP 4 374 877 A2) discloses compounds such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide. Key differences include:

- Core Structure : The patent compound features a pyrrolo-pyridazine core instead of dihydropyrimidine, which may alter conformational flexibility and binding interactions.

- Substituents : A trifluoromethyl group and morpholine-containing side chain enhance solubility and steric bulk compared to the target compound’s simpler difluorophenyl-sulfonamide motif.

- Functional Group : The carboxamide linkage in the patent compound vs. sulfonamide in the target molecule may influence hydrogen-bonding capacity and acidity (sulfonamides are more acidic, pKa ~10 vs. carboxamides ~15) .

Analogues from Chemical Databases

A product list () includes N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide. Key comparisons:

- Substituents : The 4-fluorobenzyl group introduces a para-fluorine substitution, contrasting with the target’s 3,4-difluorophenyl. This positional difference may affect π-π stacking and hydrophobic interactions.

- Heterocyclic Additions : The oxadiazole ring in the database compound could improve metabolic stability and bioavailability compared to the target’s unmodified sulfonamide .

Tabulated Structural and Hypothetical Property Comparison

*logP values estimated using fragment-based methods (e.g., Moriguchi method).

Implications of Structural Variations

- Sulfonamide vs. Carboxamides offer better membrane permeability due to lower polarity.

- Fluorine Substitution : The 3,4-difluorophenyl group in the target compound provides ortho/para electronic effects, whereas single fluorine (e.g., 4-fluorobenzyl) or trifluoromethyl groups alter steric and electronic profiles.

- Heterocyclic Additions : Morpholine and oxadiazole rings in analogues may improve pharmacokinetics (e.g., solubility, half-life) but complicate synthesis.

Biological Activity

N-(3,4-Difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H10F2N4O3S, indicating the presence of a sulfonamide group that is often associated with antibacterial properties. The difluorophenyl substituent may enhance its pharmacological profile by improving binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes such as carbonic anhydrase and various kinases, which are crucial in cancer proliferation and other diseases.

- Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties, particularly against bacterial infections by interfering with folate synthesis.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial activity. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Cytotoxicity and Anticancer Activity

Research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in specific studies:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15.73 |

| MCF7 (breast cancer) | 11.20 |

| HeLa (cervical cancer) | 27.66 |

These findings indicate a promising potential for further development as an anticancer agent .

Case Studies

- Case Study on Anticancer Activity : A study involving the administration of this compound to A549 cell lines showed a dose-dependent decrease in cell viability, suggesting its potential as an effective treatment for lung cancer .

- Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential use in overcoming antibiotic resistance .

Q & A

Q. How to integrate this compound into a broader structure-activity relationship (SAR) study for kinase inhibitors?

- Methodological Answer : Design a congener library by modifying the difluorophenyl group (e.g., replacing F with Cl or CF3). Use high-throughput screening (HTS) with ATP-binding assays (e.g., ADP-Glo™). Apply Free-Wilson analysis to quantify substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.